DOTA derivative

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸(DOTA)とその誘導体は、生体医用画像診断および放射性医薬品分野で広く使用されています。これらの化合物は、さまざまな金属イオンと安定な錯体を形成する能力で知られており、診断および治療用途で貴重です。 DOTA誘導体は、特に磁気共鳴画像法(MRI)、陽電子放出断層撮影法(PET)、単一光子放出コンピュータ断層撮影法(SPECT)、および蛍光イメージングにおいて重要です .

準備方法

DOTA誘導体は、固相合成および液相合成を含むさまざまな方法で合成できます。一般的なアプローチの1つは、シクレン(1,4,7,10-テトラアザシクロドデカン)からDOTAを固相担体上で調製することです。 この方法は、DOTAをペプチドに部位特異的に導入することができ、分子イメージングおよび治療薬の開発を促進します . 別の方法では、市販のDOTA-トリス(t-ブチルエステル)を使用し、これはペプチドに結合し、ガリウム-68で放射性標識されます . 産業生産方法では、多くの場合、同様の戦略を使用して大規模合成が行われ、高純度とコスト効率が保証されます。

化学反応の分析

DOTA誘導体は、求核置換反応、錯体形成反応、放射性標識反応など、さまざまな化学反応を起こします。 たとえば、アダマンタンで官能化されたDOTAの新規キレート剤は、1,4,7-トリス(tert-ブトキシカルボニルメチル)-1,4,7,10-テトラアザシクロドデカンとN-(アダマンタン-1-イル)ブロモアセトアミドの求核置換反応によって合成されました . これらの反応で使用される一般的な試薬には、ブロモアセチルクロリド、チオニルクロリド、トリエチルアミンなどがあります . これらの反応から形成される主な生成物は、さまざまな官能基を有するDOTA誘導体であり、これはさらに生体医用用途に使用できます。

科学研究への応用

DOTA誘導体は、科学研究に幅広い応用があります。化学において、それらは金属イオンのキレート剤として使用され、金属-リガンド相互作用の研究を容易にします。 生物学および医学において、DOTA誘導体は、診断画像および標的放射線療法のための放射性医薬品の開発に使用されます . たとえば、ペプチドに結合したDOTAは、ガリウム-68で放射性標識して、がんのPET画像診断に使用できます . さらに、DOTA誘導体は、MRI造影剤、蛍光イメージング、および生化学分析のルミネッセンスプローブに使用されます .

科学的研究の応用

Medical Imaging Applications

DOTA derivatives play a crucial role in enhancing the quality of medical imaging. Their ability to form stable complexes with various radiometals allows for precise imaging of specific tissues or organs.

Key Imaging Techniques:

- MRI : Gadolinium-DOTA complexes are utilized to improve contrast in MRI scans.

- PET : DOTA derivatives labeled with gallium-68 provide high-resolution images for tumor detection and monitoring.

Table 1: Imaging Techniques Using DOTA Derivatives

| Imaging Technique | Radiometal Used | Application |

|---|---|---|

| MRI | Gadolinium | Contrast agent for soft tissue imaging |

| PET | Gallium-68 | Tumor localization and monitoring |

| SPECT | Technetium-99m | Functional imaging of organs |

Radiopharmaceutical Development

DOTA derivatives are integral to the development of radiopharmaceuticals, which combine diagnostic and therapeutic capabilities (theranostics). Recent studies highlight the efficacy of DOTA derivatives in improving the stability and targeting of radiolabeled compounds.

Case Study: Stability of Gallium Complexes

A study evaluated the stability of gallium-DOTA complexes compared to other chelators like DO3A. The findings indicated that certain DOTA derivatives, such as benzyl-DOTA, provided enhanced stability for gallium complexes, making them suitable for clinical applications .

Table 2: Stability Comparison of DOTA Derivatives

| DOTA Derivative | Stability Rating | Remarks |

|---|---|---|

| Bn-DOTA | High | Best stability among tested derivatives |

| DOTAGA | Moderate | Suitable for peptide conjugation |

| DO3A | Low | Less stable than DOTA derivatives |

Biomolecule Modification

DOTA derivatives facilitate the site-specific modification of biomolecules, which is essential for developing targeted therapies. The incorporation of functionalities such as thiol, maleimide, and azide allows for efficient conjugation through click chemistry.

Research Findings

A study demonstrated the successful synthesis of various DOTA derivatives that could be conjugated to bioactive molecules with high yields. The resulting peptide-DOTA conjugates were labeled with gallium-68 at high radiochemical yields, showcasing their potential for targeted imaging .

Table 3: Synthesis and Yield of DOTA Conjugates

| This compound | Functional Group | Yield (%) |

|---|---|---|

| Bn-DOTA | Azide | 64-83 |

| Bn-DOTAGA | Maleimide | 96-99 |

| DO3A | Thiol | 19-25 |

作用機序

DOTA誘導体の作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。 DOTAの中央の12員環テトラアザ環は、4つの窒素原子と4つのカルボキシレート基を通じて金属イオンと配位します . 金属イオンに対するこの高い親和性により、DOTA誘導体は放射性金属を効果的に隔離し、生体内で特定の分子標的に誘導することができます。関与する分子標的と経路は、がん細胞の画像診断や治療などの特定の用途によって異なります。

類似の化合物との比較

DOTA誘導体は、1,4,7-トリアザシクロノナン-1,4,7-トリ酢酸(NOTA)やジエチレントリアミン五酢酸(DTPA)などの他のキレート剤と比較されることがよくあります。 DOTAは、さまざまな金属イオンを錯体化する際の生体内安定性と汎用性に優れていることで知られていますが、NOTAとDTPAにも独自の長所があります . たとえば、NOTA誘導体は、銅-64で放射性標識するために使用されることが多く、DTPA誘導体は、ガドリニウムを使用したMRI造影剤に使用されます . キレート剤の選択は、金属イオンの種類や錯体の必要な安定性など、用途の特定の要件によって異なります。

類似化合物との比較

DOTA derivatives are often compared with other chelating agents such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and diethylenetriaminepentaacetic acid (DTPA). While DOTA is known for its exceptional in vivo stability and versatility in complexing a variety of metal ions, NOTA and DTPA also have their unique advantages . For example, NOTA derivatives are often used for radiolabeling with copper-64, while DTPA derivatives are used in MRI contrast agents with gadolinium . The choice of chelating agent depends on the specific requirements of the application, such as the type of metal ion and the desired stability of the complex.

生物活性

DOTA derivatives, specifically 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, are macrocyclic chelators that play a crucial role in various biological and medical applications, particularly in radiochemistry and bioconjugation. Their ability to form stable complexes with metal ions makes them invaluable in medical imaging and targeted therapy. This article explores the biological activity of DOTA derivatives, including their synthesis, stability, applications in diagnostics and therapeutics, and comparative analysis with other chelators.

Overview of DOTA Derivatives

DOTA derivatives are characterized by their structural versatility and ability to bind a variety of metal ions such as gallium-68, copper-64, and gadolinium. This capability enhances their utility in imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) . The stability of these complexes minimizes the release of free metal ions in vivo, thereby reducing potential toxicity while improving imaging quality .

Synthesis of DOTA Derivatives

The synthesis of DOTA derivatives typically involves functionalizing the core DOTA structure to enhance its binding properties or target specificity. Common methods include:

- Click Chemistry : This method allows for site-specific derivatization of biomolecules under mild conditions, resulting in high yields .

- Bifunctionalization : Modifications such as the introduction of thiol or maleimide groups enable targeted conjugation to peptides or proteins .

Table 1: Common Synthesis Methods for DOTA Derivatives

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Efficient site-specific conjugation under mild conditions |

| Bifunctionalization | Introduction of reactive groups for targeted conjugation |

| Monofluoro-Cyclooctyne | Facilitates bioconjugation via copper-free click chemistry |

Stability Studies

Stability is a critical factor in the biological activity of DOTA derivatives. Recent studies have focused on the stability of gallium-labeled DOTA complexes. For instance, a study assessed the stability of various DOTA derivatives in murine plasma, revealing that certain derivatives provided higher stability than others . The findings indicated that modifications to the DOTA structure could significantly impact the stability and efficacy of the resulting metal complexes.

Table 2: Stability Comparison of Gallium-Labeled DOTA Derivatives

| Compound Name | Stability in Plasma | Radiochemical Yield (%) |

|---|---|---|

| [67Ga]Ga-DOTA | High | 96-99 |

| [67Ga]Ga-Bn-DOTA | Moderate | 64-83 |

| [67Ga]Ga-p-NO2-Bn-DOTA | Variable | 19-25 |

Applications in Diagnostics and Therapeutics

DOTA derivatives have diverse applications across various fields:

- Medical Imaging : They are widely used as contrast agents in MRI and PET due to their ability to form stable complexes with gadolinium and gallium isotopes .

- Targeted Therapy : Functionalized DOTA derivatives can be conjugated with therapeutic agents for targeted delivery to cancer cells, enhancing treatment efficacy while minimizing side effects .

- Quantitative Proteomics : New DOTA derivatives allow for efficient labeling and targeting of specific post-translational modifications .

Case Studies

- Gallium-68 PET Imaging : A study demonstrated the use of gallium-68-labeled DOTA derivatives for imaging tumors expressing somatostatin receptors. The high affinity and stability of these complexes facilitated effective tumor visualization .

- Bimodal Imaging Agents : Research has shown that combining DOTA with optical imaging agents can create bimodal imaging probes that enhance diagnostic capabilities by providing complementary information from different imaging modalities .

Comparative Analysis with Other Chelators

DOTA derivatives are often compared with other chelators like EDTA and NOTA due to their unique properties:

Table 3: Comparison of Chelators

| Chelator Name | Structure Type | Stability | Applications |

|---|---|---|---|

| DOTA | Macrocyclic | High | MRI, PET, targeted therapy |

| EDTA | Linear | Moderate | General chelation |

| NOTA | Macrocyclic | Moderate | PET imaging |

DOTA's superior stability and versatility make it a preferred choice for many applications compared to other chelators.

特性

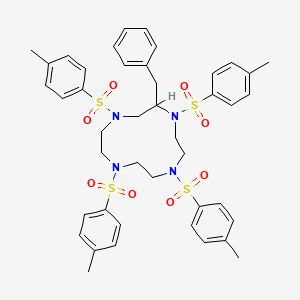

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。